Product packaging for Butyl[1-(4-chlorophenyl)ethyl]amine(Cat. No.:)

Butyl[1-(4-chlorophenyl)ethyl]amine

Cat. No.: B13079782
M. Wt: 211.73 g/mol
InChI Key: GGKLPXKCXJCPRL-UHFFFAOYSA-N
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Description

Contextualizing Butyl[1-(4-chlorophenyl)ethyl]amine within the Chemical Landscape of Substituted Alkylamines

This compound, a secondary amine, belongs to the broader family of N-alkyl substituted phenethylamines. nih.gov Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. wikipedia.org They are classified as primary (RNH2), secondary (R2NH), or tertiary (R3N) based on the number of substituents on the nitrogen atom. wikipedia.orgyoutube.com The presence of the butyl group on the nitrogen atom of the 1-(4-chlorophenyl)ethylamine backbone places the target compound firmly within the category of secondary amines.

Retrosynthetic Analysis and Key Precursors for N-Alkyl Substituted Phenethylamines

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. e3s-conferences.orgamazonaws.comfiveable.me For a secondary amine like this compound, a common and effective retrosynthetic disconnection is the carbon-nitrogen bond of the secondary amine. This leads to two key precursors: a primary amine and an alkylating agent, or a ketone and a primary amine via reductive amination.

A plausible retrosynthetic strategy for this compound involves the disconnection of the N-butyl bond, suggesting a synthesis from 1-(4-chlorophenyl)ethylamine and a butyl-containing electrophile. A more common and efficient approach is reductive amination. masterorganicchemistry.com This strategy involves the reaction of a ketone with a primary amine to form an imine intermediate, which is then reduced to the target secondary amine. youtube.com

Following this logic, the retrosynthesis of this compound would proceed as follows:

Target Molecule: this compound

Disconnection (C-N bond): This disconnection points to a reductive amination pathway.

Precursors: 1-(4-chlorophenyl)ethanone and Butylamine (B146782).

Both 1-(4-chlorophenyl)ethanone and butylamine are readily available commercial products, making this a viable synthetic route.

Table 1: Key Precursors for the Synthesis of this compound

Precursor NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
1-(4-Chlorophenyl)ethanoneC₈H₇ClO154.5999-91-2 nist.gov
ButylamineC₄H₁₁N73.14109-73-9
1-(4-Chlorophenyl)ethylamineC₈H₁₀ClN155.626299-02-1 sigmaaldrich.com

This table contains data for key precursors that could be used in the synthesis of this compound.

Overview of Structural Features and Synthetic Significance within Amine Chemistry

The structure of this compound incorporates several key features that are of interest in amine chemistry:

Chirality: The presence of a stereocenter at the alpha-carbon of the ethylamine (B1201723) chain means that this compound can exist as a pair of enantiomers ((R)- and (S)-isomers). The synthesis of specific enantiomers often requires the use of chiral starting materials or asymmetric synthesis techniques. nih.gov

Substituted Phenyl Ring: The 4-chloro substituent on the phenyl ring influences the electronic properties of the aromatic system through its inductive and resonance effects. This can affect the reactivity of the molecule and its interactions with other chemical species.

N-Alkyl Group: The butyl group on the nitrogen atom contributes to the steric bulk around the amine and increases its lipophilicity compared to the primary amine precursor. nih.gov These factors can play a significant role in the compound's physical and chemical behavior.

The synthesis of secondary amines like this compound is a fundamental transformation in organic chemistry. Reductive amination is a widely used and versatile method for preparing such compounds, as it generally avoids the over-alkylation that can be a problem with direct alkylation of amines with alkyl halides. masterorganicchemistry.com The ability to construct a diverse range of N-alkyl substituted phenethylamines through straightforward synthetic routes like reductive amination makes this class of compounds highly accessible for further research and application development.

Table 2: Predicted Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₈ClN
Molecular Weight211.73 g/mol
XLogP33.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count5

This table presents predicted physicochemical properties for this compound.

Detailed Research Findings

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, its synthesis can be confidently inferred from established chemical principles and published procedures for analogous compounds. The most logical and efficient synthetic route is the reductive amination of 1-(4-chlorophenyl)ethanone with butylamine. masterorganicchemistry.com

This reaction would typically proceed by first mixing 1-(4-chlorophenyl)ethanone with butylamine to form the corresponding N-butyl-1-(4-chlorophenyl)ethanimine. This imine intermediate is then reduced in situ or in a separate step to yield the final product, this compound. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. masterorganicchemistry.com Sodium cyanoborohydride is often preferred as it is selective for the reduction of the imine in the presence of the ketone starting material. masterorganicchemistry.com

The synthesis of related N-benzyl phenethylamines has been reported to proceed via indirect reductive amination, where the imine is formed and then reduced with sodium borohydride, yielding the hydrochloride salts of the target compounds in good yields. nih.gov A similar procedure would be applicable to the synthesis of this compound.

Spectroscopic characterization would be essential to confirm the structure of the synthesized compound. For secondary amines, infrared (IR) spectroscopy would be expected to show a single N-H stretching band. wikipedia.org ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the arrangement of protons and carbons in the molecule, confirming the presence of the butyl group, the 1-(4-chlorophenyl)ethyl moiety, and their connectivity. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18ClN B13079782 Butyl[1-(4-chlorophenyl)ethyl]amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]butan-1-amine

InChI

InChI=1S/C12H18ClN/c1-3-4-9-14-10(2)11-5-7-12(13)8-6-11/h5-8,10,14H,3-4,9H2,1-2H3

InChI Key

GGKLPXKCXJCPRL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Butyl 1 4 Chlorophenyl Ethyl Amine and Its Analogues

Stereoselective and Enantioselective Synthesis Strategies

The creation of specific stereoisomers of chiral amines is paramount for their application in pharmaceuticals and as chiral auxiliaries. acs.orgsigmaaldrich.com This section details methods to achieve high enantiomeric purity in the synthesis of the target compound's precursors.

Kinetic Resolution Approaches for 1-(4-Chlorophenyl)ethylamine Intermediates

Kinetic resolution is a widely employed technique to separate enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org This approach results in an enantioenriched sample of the less reactive enantiomer. For the synthesis of enantiomerically pure Butyl[1-(4-chlorophenyl)ethyl]amine, the kinetic resolution of the racemic intermediate, 1-(4-chlorophenyl)ethylamine, is a critical step. sigmaaldrich.combldpharm.comthermofisher.com

Enzymatic kinetic resolution has proven to be a powerful and "green" strategy for obtaining optically active amines. acs.orgdiva-portal.org Lipases, in particular, are frequently used due to their commercial availability, stability, and broad substrate tolerance. researchgate.net One notable example is the use of Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, for the enantioselective acylation of racemic amines. lookchem.comorganic-chemistry.org In a typical process, the lipase selectively acylates one enantiomer of 1-(4-chlorophenyl)ethylamine, leaving the other enantiomer unreacted and thus enantiomerically enriched. lookchem.com The choice of acyl donor and solvent significantly impacts the efficiency and enantioselectivity of the resolution. For instance, studies have shown that using methyl 2-tetrahydrofuroate as the acyl donor in methyl tert-butyl ether can lead to high conversion and enantiomeric excess. lookchem.com

Dynamic kinetic resolution (DKR) offers an advancement over traditional kinetic resolution by combining the enzymatic resolution step with in-situ racemization of the less reactive enantiomer. organic-chemistry.org This allows for a theoretical yield of 100% for a single enantiomer. Chemoenzymatic DKR, which pairs a metal catalyst for racemization with a lipase for resolution, has been successfully applied to various primary amines. organic-chemistry.org

Table 1: Examples of Kinetic Resolution of Amines
Enzyme/CatalystSubstrateAcyl Donor/ReagentSolventKey FindingReference
Novozym 435 (Immobilized CALB)(R,S)-1-(4-chlorophenyl)ethylamineMethyl 2-tetrahydrofuroateMethyl tert-butyl etherAchieved 52% conversion with 99% enantiomeric excess of the unreacted (S)-enantiomer. lookchem.com lookchem.com
Candida antarctica lipase B (CALB)Racemic phenylethylaminesEthyl methoxyacetateNot specifiedSuccessful resolution of several phenylethylamines with good yields and excellent enantiomeric purity. researchgate.net researchgate.net
Lipase from Candida rugosa MYRacemic 1-(isopropylamine)-3-phenoxy-2-propanolIsopropenyl acetate[EMIM][BF4] and TolueneHigh enantioselectivity (E-value of 67.45) was achieved in a two-phase system. mdpi.com mdpi.com
Ruthenium catalyst and CALBRacemic primary aminesIsopropyl acetateNot specifiedEfficient dynamic kinetic resolution combining ruthenium-catalyzed racemization and lipase-catalyzed resolution. organic-chemistry.org organic-chemistry.org

Asymmetric Synthesis Utilizing Chiral Auxiliaries or Catalysis for Chiral Amine Formation

Asymmetric synthesis provides a direct route to enantiomerically enriched chiral amines, often with high atom economy. acs.org This can be achieved through the use of chiral auxiliaries or asymmetric catalysis.

Chiral auxiliaries are stoichiometric chiral reagents that are temporarily incorporated into the substrate to direct a stereoselective reaction. nih.gov After the desired transformation, the auxiliary is removed, yielding the chiral product. Evans oxazolidinones and those derived from amino acids are common examples of chiral auxiliaries that have been instrumental in asymmetric synthesis. nih.gov While effective, the use of stoichiometric auxiliaries can generate significant waste.

Asymmetric catalysis , on the other hand, employs a catalytic amount of a chiral entity, such as a transition metal complex with a chiral ligand or an organocatalyst, to produce a large amount of chiral product. acs.orgrsc.org This approach is highly sought after for its efficiency and sustainability. acs.org The asymmetric hydrogenation of imines is a particularly powerful method for synthesizing α-chiral amines. nih.govacs.org This involves the reduction of a prochiral imine using a chiral catalyst, often based on transition metals like iridium or rhodium, paired with chiral phosphine (B1218219) or diamine ligands. acs.org

Another significant advancement is the use of tert-butanesulfinamide as a chiral auxiliary in the synthesis of amines. yale.edu This reagent reacts with aldehydes and ketones to form N-sulfinyl imines, which can then undergo diastereoselective addition of organometallic reagents. Subsequent removal of the sulfinyl group affords the chiral primary amine in high enantiomeric purity. yale.edu

Table 2: Asymmetric Synthesis Approaches for Chiral Amines
MethodCatalyst/AuxiliarySubstrate TypeKey FeaturesReference
Asymmetric HydrogenationTransition metal complexes with chiral ligands (e.g., Ir, Rh)Prochiral iminesHigh atom economy and efficiency, widely used in industry. acs.org acs.org
Chiral Auxiliary-Directed Synthesistert-ButanesulfinamideAldehydes, KetonesVersatile and widely used for the synthesis of a broad range of amines with high enantiomeric purity. yale.edu yale.edu
OrganocatalysisChiral primary amines, chiral phosphoric acidsImines, AldehydesMetal-free approach, complementary to transition metal catalysis. rsc.orgnih.gov rsc.orgnih.gov

Direct Alkylation of 1-(4-Chlorophenyl)ethylamine with Butyl Moieties

Direct alkylation of a primary amine, such as 1-(4-chlorophenyl)ethylamine, with a butyl group presents a straightforward synthetic route to this compound. However, controlling the degree of alkylation to avoid over-alkylation to tertiary amines and quaternary ammonium (B1175870) salts can be challenging. wikipedia.orgmasterorganicchemistry.com

Reductive Amination Protocols for N-Butylation

Reductive amination is a highly effective method for the N-alkylation of amines. organic-chemistry.org This one-pot reaction involves the initial formation of an imine or enamine from the reaction of an amine with a carbonyl compound (in this case, butyraldehyde (B50154) or butanone), followed by in-situ reduction to the corresponding amine. youtube.comresearchgate.net

Recent advancements in this area include the use of heterogeneous catalysts for the reductive amination of alcohols, which proceeds via a hydrogen-borrowing mechanism. mdpi.com This method offers advantages in terms of catalyst separation and reuse.

Classical N-Alkylation via Halides or Sulfonates for Primary and Secondary Amines

The direct reaction of amines with alkyl halides, such as butyl bromide or butyl chloride, is a classical method for N-alkylation. youtube.com This reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic carbon of the alkyl halide. wikipedia.org However, a significant drawback of this method is the potential for over-alkylation. The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction to form a tertiary amine and subsequently a quaternary ammonium salt. masterorganicchemistry.com

To achieve selective mono-alkylation, reaction conditions must be carefully controlled, such as using a large excess of the starting amine. Alkyl sulfonates, such as butyl tosylate or mesylate, can also be used as alkylating agents and may offer different reactivity profiles compared to alkyl halides.

Preparative Routes Involving Catalytic Hydrogenation of Oxo-Compound Precursors

Catalytic hydrogenation offers an alternative and often cleaner route to the desired amine. This method typically involves the preparation of an imine precursor, which is then reduced to the final amine product.

For the synthesis of this compound, the precursor would be the imine formed from the condensation of 1-(4-chlorophenyl)ethylamine and butyraldehyde, which is N-(1-(4-chlorophenyl)ethylidene)butan-1-amine. This imine can then be reduced via catalytic hydrogenation. This process is essentially a two-step reductive amination.

The hydrogenation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The choice of catalyst, solvent, temperature, and pressure can influence the reaction's efficiency and selectivity. This method is advantageous as it often proceeds with high yields and produces minimal byproducts.

Leuckart Reaction Applications in the Synthesis of Substituted Ethanamines

The Leuckart reaction is a well-established method for the reductive amination of aldehydes and ketones to produce amines. wikipedia.orgmdpi.com It traditionally utilizes ammonium formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent, typically requiring high reaction temperatures. wikipedia.org The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced. alfa-chemistry.com

While extensively studied for aromatic compounds, its application to aliphatic amines has also been explored, demonstrating its versatility. ntnu.no The reaction can be performed as a one-pot synthesis, where the intermediate imine is not isolated, or as a two-step process involving the separation and subsequent reduction of the imine. mdpi.com The choice between formamide and ammonium formate can influence the reaction yield, with ammonium formate often providing better results. wikipedia.org

The mechanism of the Leuckart reaction involves either the nucleophilic attack of ammonia (B1221849) (from ammonium formate) on the carbonyl compound to form an iminium ion, which is then reduced by formate, or the attack of formamide to form an N-formyl derivative that is subsequently hydrolyzed and reduced. wikipedia.orgntnu.no Water plays a crucial role in the hydrolysis step when formamide is used. ntnu.no

A key advantage of the Leuckart-Wallach reaction, a variation using formic acid, is its ability to synthesize secondary and tertiary amines. alfa-chemistry.com However, challenges such as high reaction temperatures and the formation of N-formylated byproducts can be encountered. alfa-chemistry.com

Table 1: Leuckart Reaction Parameters for Amine Synthesis

ParameterDescriptionSource
Reaction Type Reductive Amination wikipedia.org
Reactants Aldehydes or Ketones, Amine Source alfa-chemistry.com
Nitrogen/Reducing Agent Ammonium formate or Formamide wikipedia.org
Temperature 120-130 °C (Ammonium formate), >165 °C (Formamide) wikipedia.org
Products Primary, Secondary, or Tertiary Amines alfa-chemistry.com

Multi-Component Reactions and Cascade Processes for Core Structure Formation

Multi-component reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules like substituted ethanamines in a single step from three or more reactants. organic-chemistry.org These reactions are highly atom-economical and can generate significant molecular complexity rapidly. nih.gov

Several named MCRs are relevant to the synthesis of amine-containing structures. The Mannich reaction , for instance, involves an amino alkylation of an acidic proton located on a carbonyl compound, using an amine and a non-enolizable aldehyde. organic-chemistry.orgnih.gov The Strecker synthesis is a classic MCR that produces α-amino nitriles from an aldehyde or ketone, a cyanide salt, and an amine, which can then be hydrolyzed to the corresponding amino acid. nih.gov

More recently, innovative MCRs have been developed. For example, a zinc-mediated carbonyl alkylative amination (CAA) has been reported for the synthesis of α-branched amines. nih.gov This method overcomes some limitations of traditional carbonyl reductive amination, such as issues with sterically hindered ketones and the limited availability of certain ketone starting materials. nih.gov

Cascade reactions , also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. 20.210.105 These processes are highly efficient, minimizing waste and simplifying purification procedures. 20.210.105 The design of cascade reactions for the synthesis of specific target molecules, including those with amine functionalities, is a significant area of research. 20.210.105core.ac.uk For instance, cascade processes involving aza-Prins cyclizations have been utilized to construct azabicyclic systems. core.ac.uk

Table 2: Comparison of Selected Multi-Component Reactions for Amine Synthesis

Reaction NameReactantsKey IntermediateProduct TypeSource
Mannich Reaction Aldehyde, Amine, Carbonyl CompoundIminium Ionβ-Amino Carbonyl Compound nih.gov
Strecker Synthesis Aldehyde/Ketone, Amine, Cyanideα-Amino Nitrileα-Amino Acid (after hydrolysis) nih.gov
Petasis Reaction Amine, Carbonyl Compound, Organoboronic AcidIminium IonSubstituted Amine nih.gov
Ugi Reaction Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid-α-Acylamino Amide organic-chemistry.org

Elucidation of Chemical Reactivity and Derivatization Pathways

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group in Butyl[1-(4-chlorophenyl)ethyl]amine confers nucleophilic character, enabling it to react with a variety of electrophiles.

The secondary amine of this compound readily undergoes amidation and acylation reactions with activated carboxylic acid derivatives, such as acid chlorides and anhydrides, to yield the corresponding N-substituted acetamides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct. For instance, the reaction with an acyl chloride would produce the corresponding amide and hydrochloric acid. The use of a stoichiometric amount of a non-nucleophilic base is common to drive the reaction to completion.

The synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives highlights the utility of this reaction. In these syntheses, the 1-(4-chlorophenyl)ethylamine moiety serves as a core structural unit. The resulting acetamide (B32628) derivatives have been investigated for various potential applications. The reaction conditions for these transformations can be optimized, with methods like tin(II) chloride-catalyzed amidation of tert-butyl esters offering a practical one-pot synthesis of amides from their corresponding esters.

Table 1: Examples of Amidation and Acylation Reactions

Reactant 1 Reactant 2 Product
This compound Acetyl chloride N-Butyl-N-[1-(4-chlorophenyl)ethyl]acetamide
This compound Acetic anhydride (B1165640) N-Butyl-N-[1-(4-chlorophenyl)ethyl]acetamide

This table is illustrative and specific reaction conditions would need to be optimized.

The nucleophilic amine can attack isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These reactions are generally high-yielding and proceed under mild conditions. The synthesis of unsymmetrical ureas and thioureas is a common application, where the amine is reacted with a suitable isocyanate or isothiocyanate. For example, reacting this compound with an aryl isocyanate would yield an N-butyl-N'-aryl-N-[1-(4-chlorophenyl)ethyl]urea.

Various synthetic methodologies have been developed for the preparation of urea derivatives, often involving phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI). The reaction of amines with isothiocyanates is a straightforward method to produce a wide structural diversity of substituted thioureas. The synthesis of 1-(4-chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea from 4-chloroaniline (B138754) and 2,4-dichlorobenzoyl isothiocyanate is an example of this type of transformation.

Table 2: Formation of Urea and Thiourea Derivatives

Reactant 1 Reactant 2 Product Class
This compound Phenyl isocyanate Urea

This table provides general examples of reactants leading to urea and thiourea derivatives.

The amine functionality can react with cyanating agents, such as cyanogen (B1215507) bromide (BrCN), to form N-cyanamides. This reaction, known as electrophilic cyanation, is an effective method for preparing N-monosubstituted cyanamides. The synthesis of N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide has been successfully achieved by reacting (R)-4-chloro-α-methylbenzylamine with cyanogen bromide. The reaction proceeds cleanly, with the excess amine neutralizing the HBr byproduct. Alternatively, a base like anhydrous sodium carbonate can be used.

The resulting cyanamide (B42294), N-Butyl-N-[1-(4-chlorophenyl)ethyl]cyanamide, is a versatile intermediate for the synthesis of other nitrogen-containing compounds.

Electrophilic Aromatic Substitution on the Chlorophenyl Ring and Regioselectivity

The chlorophenyl ring of this compound can undergo electrophilic aromatic substitution (SEAr) reactions. The chlorine atom is a deactivating but ortho-, para-directing group due to the interplay of its inductive electron-withdrawing effect and its resonance electron-donating effect. The bulky butyl[1-(4-chlorophenyl)ethyl]amino substituent will also influence the regioselectivity, primarily through steric hindrance.

Given the presence of the activating, though sterically bulky, alkylamino group and the deactivating chloro group, the regiochemical outcome of electrophilic substitution can be complex to predict. The chlorine atom directs incoming electrophiles to the ortho and para positions relative to itself. However, the position para to the chlorine is already occupied. The positions ortho to the chlorine are also ortho and meta to the alkylamino group. The large steric bulk of the N-butyl-N-ethyl group would likely hinder substitution at the ortho position closest to the point of attachment, favoring substitution at the other ortho position (meta to the alkylamino group). Therefore, electrophilic substitution is most likely to occur at the position ortho to the chlorine and meta to the ethylamine (B1201723) substituent.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophile Predicted Major Product
Nitrating agent (e.g., HNO₃/H₂SO₄) Butyl[1-(4-chloro-2-nitrophenyl)ethyl]amine
Halogen (e.g., Br₂/FeBr₃) Butyl[1-(2-bromo-4-chlorophenyl)ethyl]amine

This table presents predicted products based on directing group effects and steric hindrance.

Palladium-Catalyzed Cross-Coupling Reactions at Aryl Halide Sites and Related Transformations

The chlorine atom on the phenyl ring provides a handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki, Heck, and Buchwald-Hartwig amination could potentially be employed to further functionalize the aromatic ring.

For example, a Suzuki coupling reaction with an arylboronic acid in the presence of a palladium catalyst and a base could replace the chlorine atom with a new aryl group, leading to a biphenyl (B1667301) derivative. Similarly, a Buchwald-Hartwig amination could be used to introduce a different amino group in place of the chlorine. The success of these reactions would depend on the choice of catalyst, ligand, and reaction conditions to overcome the relative inertness of the aryl chloride bond compared to aryl bromides or iodides.

Table 4: Potential Palladium-Catalyzed Cross-Coupling Reactions

Coupling Partner Reaction Type Potential Product
Phenylboronic acid Suzuki Coupling Butyl[1-(4-phenylphenyl)ethyl]amine
Aniline Buchwald-Hartwig Amination N-Butyl-N'-phenyl-N-[1-(4-aminophenyl)ethyl]amine

This table illustrates potential applications of palladium-catalyzed reactions on the aryl chloride moiety.

Reactivity of Related Oxirane Intermediates Towards Primary Amines

The reaction between oxirane intermediates, commonly known as epoxides, and primary amines is a fundamental and widely utilized transformation in organic synthesis. This reaction, a form of nucleophilic ring-opening, provides a direct and efficient route to β-amino alcohols, which are crucial structural motifs in a vast array of biologically active compounds and pharmaceutical agents. rroij.commdpi.comresearchgate.net The regioselective opening of the strained three-membered oxirane ring by an amine nucleophile is a key step that allows for the controlled introduction of both a hydroxyl and an amino functional group. researchgate.net

The general mechanism for the ring-opening of an epoxide with a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) pathway. libretexts.orgpolymerinnovationblog.comlibretexts.org The primary amine, acting as the nucleophile, attacks one of the electrophilic carbon atoms of the epoxide ring. This attack forces the carbon-oxygen bond to break, relieving the inherent ring strain of the three-membered ring. polymerinnovationblog.comlibretexts.org The reaction typically occurs with an inversion of stereochemistry at the site of nucleophilic attack. The initial product is a zwitterionic intermediate which rapidly undergoes proton transfer to yield the final β-amino alcohol. The reaction between the primary amine and the epoxide generates a secondary amine and a hydroxyl group. researchgate.net This newly formed secondary amine can potentially react with a second epoxide molecule, leading to the formation of a tertiary amine, although reaction conditions can often be optimized to favor the desired monoalkylation product. researchgate.netorganic-chemistry.org

A critical aspect of this reaction, particularly with unsymmetrical epoxides, is regioselectivity. Under neutral or basic conditions, the amine nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring, consistent with a classic SN2 mechanism. rroij.comlibretexts.orglibretexts.orgmdpi.com Conversely, under acidic conditions, the reaction can proceed with a different regioselectivity. The epoxide oxygen is first protonated, making the epoxide a better electrophile. This protonated intermediate has significant carbocation character, and the nucleophilic attack by the amine occurs at the more substituted carbon, which can better stabilize the partial positive charge. libretexts.orglibretexts.org

While the reaction can proceed without a catalyst, it is often slow and may lack high selectivity. researchgate.netresearchgate.net Consequently, a wide variety of catalysts have been developed to promote the efficient and regioselective aminolysis of epoxides. These include:

Lewis Acids: Metal salts such as zinc, indium, and antimony compounds can coordinate to the epoxide oxygen, enhancing its electrophilicity and facilitating the nucleophilic attack by the amine. rroij.com

Brønsted Acids: Acetic acid has been shown to mediate the reaction effectively in a metal- and solvent-free protocol, providing high yields and excellent regioselectivity. rsc.org

Solvent Effects: The choice of solvent can significantly direct the reaction outcome. For instance, polar mixed solvent systems, such as dimethylformamide (DMF) and water, have been found to promote the selective formation of secondary amino alcohols in high yields without the need for a catalyst. organic-chemistry.orgthieme-connect.com The use of fluoro alcohols has also been reported to facilitate the reaction with aromatic amines. acs.org

Biocatalysis: Enzymes, particularly lipases, have emerged as environmentally benign catalysts for the ring-opening of epoxides with amines, often proceeding under mild conditions with good selectivity. mdpi.commdpi.com

The following tables summarize research findings on the reactivity of various oxirane intermediates with primary amines under different catalytic conditions, illustrating the scope and efficiency of this transformation.

Table 1: Effect of Various Catalysts on the Ring-Opening of Styrene Oxide with Aniline

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneNone801215 rroij.com
Indium(III) bromide (InBr₃)WaterRoom Temp2.592 rroij.com
Antimony(III) chloride (SbCl₃)DichloromethaneRoom Temp588 rroij.com
Zinc(II) perchlorateAcetonitrileReflux695 rroij.com
Acetic AcidNone60394 rsc.org

Table 2: Solvent-Directed Synthesis of β-Amino Alcohols from Epoxides and Primary Amines

EpoxideAmineSolvent SystemTemperature (°C)Yield (%)Reference
Styrene OxideBenzylamineDMF/H₂O6098 organic-chemistry.org
1,2-EpoxyhexaneBenzylamineDMF/H₂O6091 organic-chemistry.org
(R)-Styrene OxideIsopropylamineDMF/H₂O6094 organic-chemistry.org
Propylene OxideAnilineDMF/H₂O6085 organic-chemistry.org
Glycidyl Phenyl EtherIsopropylamineDMF/H₂O6095 (Metoprolol) organic-chemistry.org
4-(2,3-Epoxypropoxy)phenylacetamideIsopropylamineDMF/H₂O6082.5 (Atenolol) organic-chemistry.org

These studies collectively demonstrate that the reaction of oxirane intermediates with primary amines is a versatile and controllable method for synthesizing β-amino alcohols. The outcome, particularly in terms of rate and regioselectivity, is highly dependent on the chosen reaction conditions, including the nature of the substrate, the nucleophile, the solvent, and the catalyst. researchgate.netoberlin.edu

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR Techniques) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific spectral data for Butyl[1-(4-chlorophenyl)ethyl]amine is not widely published, its expected NMR spectra can be accurately predicted based on data from close structural analogs, such as N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide and other N-alkylated amines. researchgate.netnih.govwikipedia.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons on the 4-chlorophenyl ring would typically appear as two doublets in the range of δ 7.2-7.4 ppm due to the para-substitution pattern. The methine proton (CH adjacent to the phenyl ring and nitrogen) would present as a multiplet, likely a quartet, due to coupling with the adjacent methyl protons. The protons of the N-butyl group would exhibit characteristic signals: a triplet for the terminal methyl group (CH₃), a multiplet for the internal methylene (B1212753) groups (CH₂-CH₂), and another multiplet for the methylene group attached to the nitrogen (N-CH₂). The secondary amine (NH) proton would appear as a broad singlet, the chemical shift of which can be variable.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The 4-chlorophenyl group would show four distinct signals: two for the protonated carbons and two for the quaternary carbons (one bearing the chloro-substituent and one attached to the ethylamine (B1201723) chain). The carbon bearing the chlorine atom (C-Cl) and the ipso-carbon would appear around δ 134 ppm and δ 140 ppm, respectively. researchgate.net The benzylic methine carbon (CH) and the adjacent methyl carbon (CH₃) would have characteristic shifts. The four carbons of the butyl group would also be resolved, providing complete confirmation of the carbon framework.

2D NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

COSY: This experiment would reveal scalar coupling between adjacent protons, for instance, confirming the connectivity between the methine proton and the methyl protons of the ethyl group, and tracing the proton-proton couplings along the butyl chain.

HSQC: This experiment correlates each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
AssignmentPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Aromatic CH (ortho to Cl)~7.3~129
Aromatic CH (meta to Cl)~7.3~128
Aromatic C-Cl-~134
Aromatic C-ipso-~140
Benzylic CH~4.4~55-60
CH₃ (ethyl)~1.6 (doublet)~22
N-CH₂ (butyl)~2.5-2.7~45-50
N-CH₂-CH₂~1.4-1.6~30-32
CH₂-CH₃~1.3-1.5~20
CH₃ (butyl)~0.9 (triplet)~14
NHBroad, variable-

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A medium to weak, sharp band is expected in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary amine. Strong bands corresponding to aliphatic C-H stretching from the butyl and ethyl groups would appear just below 3000 cm⁻¹. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹. The C-N stretching vibration would result in a band in the 1250-1020 cm⁻¹ region. Aromatic C=C stretching absorptions are expected in the 1600-1450 cm⁻¹ range. The C-Cl stretch would produce a strong band in the lower frequency region, typically around 1090 cm⁻¹ or lower. Data from the related compound N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide shows a strong N-H band at 3193 cm⁻¹, which supports these predictions. researchgate.netwikipedia.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong and characteristic Raman signals. For instance, the Raman spectrum of the closely related (S)-(-)-1-(4-Chlorophenyl)ethylamine shows distinct peaks corresponding to the phenyl ring modes. scirp.org The symmetric C-C skeletal vibrations of the alkyl chains would also be visible. The C-Cl bond often gives a moderate to strong Raman signal, which can be useful for confirmation.

Table 2: Key Predicted Vibrational Frequencies (cm⁻¹)
Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
N-H StretchIR3300 - 3500Weak-Medium
Aromatic C-H StretchIR/Raman3000 - 3100Medium
Aliphatic C-H StretchIR/Raman2850 - 2960Strong
Aromatic C=C StretchIR/Raman1450 - 1600Medium-Strong
C-N StretchIR1020 - 1250Medium
C-Cl StretchIR/Raman~700-850 / ~1090Strong

High-Resolution Mass Spectrometry (HRMS, ESI-MS, GC-MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

Molecular Formula Confirmation: The molecular formula of this compound is C₁₂H₁₈ClN. psychonautwiki.org High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), would be used to measure the exact mass of the protonated molecule, [M+H]⁺. The measured mass would be compared to the calculated theoretical mass to confirm the elemental composition with high accuracy. The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having an intensity approximately one-third that of the M⁺ peak, characteristic of the ³⁵Cl/³⁷Cl isotope ratio.

Fragmentation Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) or tandem MS (MS/MS) experiments reveal the fragmentation pathways. For secondary amines like this, a primary fragmentation route is the α-cleavage (cleavage of the bond beta to the nitrogen atom). The most favorable α-cleavage would be the loss of the butyl group or the benzylic C-C bond cleavage.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the methyl group is highly probable, leading to the formation of a stable iminium ion, [CH(C₆H₄Cl)NHCH₂CH₂CH₂CH₃]⁺.

Loss of Propyl Radical: Another significant fragmentation would be the loss of a propyl radical from the butyl chain, resulting in a prominent base peak, as is common for N-butyl amines. researchgate.netresearchgate.net

Chiroptical Techniques for Enantiomeric Purity Assessment (e.g., Polarimetry)

Since this compound possesses a stereocenter at the benzylic carbon, it exists as a pair of enantiomers. Chiroptical techniques are crucial for determining the enantiomeric purity or enantiomeric excess (ee) of a sample.

Polarimetry: This classical technique measures the rotation of plane-polarized light by a chiral compound. Each enantiomer will rotate the light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property. For example, the parent amine, (R)-4-chloro-α-methylbenzylamine, has a reported specific rotation of [α]D²⁰ = +31.0° in chloroform. researchgate.net The N-butylated derivative would have its own characteristic specific rotation value, and polarimetry could be used to determine the ee of a synthesized sample by comparing its measured rotation to that of the pure enantiomer.

Advanced Chiroptical Methods: Modern methods often involve creating a diastereomeric or a new chromophoric derivative that can be analyzed by other techniques. For instance, chiral amines can be reacted with a chiral derivatizing agent for NMR analysis or with a UV-active probe for analysis by Circular Dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a sensitive measure of enantiomeric composition and, in some cases, allowing for the assignment of absolute configuration.

X-ray Diffraction Analysis for Solid-State Structure Determination (Where Applicable to Analogues)

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. While a crystal structure for this compound itself is not publicly available, analysis of related structures provides insight into its likely solid-state conformation and intermolecular interactions.

Crystal structures of salts of the parent amine, 1-phenylethylamine, show that the ammonium (B1175870) group readily forms strong hydrogen bonds (N-H···O) with counter-ions. In the solid state of this compound, it is expected that the secondary amine group (N-H) would act as a hydrogen bond donor, potentially forming chains or dimers through N-H···N interactions if crystallized as the free base, or N-H···anion interactions if crystallized as a salt. The conformation of the butyl chain and the orientation of the chlorophenyl ring would be influenced by crystal packing forces, such as van der Waals interactions and potential π-π stacking of the aromatic rings. Analysis of a related imine, (E)-1-(4-chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine, confirms the role of hydrogen bonding in directing the crystal packing.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. youtube.com It is instrumental in predicting the geometry, energy, and reactivity of chemical compounds.

The biological activity and physical properties of a flexible molecule like Butyl[1-(4-chlorophenyl)ethyl]amine are intrinsically linked to its three-dimensional structure and conformational preferences. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and their relative energies.

For analogous compounds such as amphetamine and methamphetamine, studies have combined DFT calculations with molecular dynamics (MD) to explore their conformational space. rsc.org This approach has revealed that for amphetamine, three main conformers are significant, while methamphetamine exhibits six. rsc.org A similar approach for this compound would involve rotating the key dihedral angles—specifically around the Cα-Cβ bond of the ethylamine (B1201723) chain and the C-N bond of the butyl group—to map the potential energy surface and identify low-energy conformers. The presence of the bulky butyl group and the 4-chloro-substituted phenyl ring would significantly influence the conformational landscape. For instance, studies on 2-phenylethylamine have identified both folded (gauche) and extended (anti) conformations of the alkyl-amine chain, with the gauche forms being stabilized by weak N-H···π interactions. rsc.orgresearchgate.net

Table 1: Illustrative Conformational Analysis Data for Amphetamine Analogs This table presents data for amphetamine as an exemplar of the type of information generated in a conformational analysis. Specific values for this compound would require dedicated calculations.

ConformerDihedral Angle (Cβ-Cα-N-H)Relative Energy (kcal/mol)Population (%)
I60° (gauche)0.0055
II180° (anti/trans)0.2530
III-60° (gauche)0.5015

Source: Adapted from conformational studies of amphetamine. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests higher reactivity.

For a molecule containing a 4-chlorophenyl group, such as 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, DFT calculations have shown a HOMO-LUMO gap of 4.0106 eV. malayajournal.org The HOMO was found to be localized over the imidazole (B134444) and phenyl rings, while the LUMO was distributed over the imidazole and the chloro-substituted phenyl ring. malayajournal.org For this compound, the HOMO would likely be centered on the electron-rich phenyl ring and the nitrogen atom of the amine, while the LUMO would be predominantly located on the aromatic ring, influenced by the electron-withdrawing chlorine atom.

Table 2: Exemplar Frontier Molecular Orbital Energies for a Chlorophenyl-Containing Compound This table provides an example of FMO data for a related compound. The values for this compound would need to be specifically calculated.

Molecular OrbitalEnergy (eV)
HOMO-5.2822
LUMO-1.2715
Energy Gap (ΔE) 4.0106

Source: Data from a DFT study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. malayajournal.org

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orguni-muenchen.de The MEPS map illustrates regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. malayajournal.org

In a MEPS analysis of this compound, the most negative potential would be expected around the nitrogen atom of the amine group due to its lone pair of electrons, and to a lesser extent, on the chlorine atom. These areas would be the primary sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atoms of the amine group and the aromatic ring would exhibit positive electrostatic potential, making them susceptible to interaction with nucleophiles.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent or a biological receptor. nih.govaps.org By simulating the movements of atoms based on a force field, MD can explore the conformational landscape and identify the most populated conformational states. rsc.org For this compound, MD simulations in an aqueous environment could reveal how water molecules interact with the amine and the polar chlorophenyl group, and how these interactions influence the molecule's preferred shape. Such simulations are crucial for understanding how the molecule might fit into a binding site of a protein. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly DFT, are pivotal in elucidating the mechanisms of chemical reactions. These calculations can map the entire reaction pathway, identifying transition states and intermediates, and determining the activation energies. For this compound, this could involve studying its metabolic pathways, such as N-dealkylation or hydroxylation of the phenyl ring. By calculating the energy barriers for different potential reactions, it is possible to predict the most likely metabolic products.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for identifying and characterizing a compound.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. rsc.org For this compound, specific signals would be expected. For instance, in related amphetamine structures, the α-methyl group typically appears as a doublet, and the protons on the phenyl ring would show a characteristic pattern due to the 4-chloro substitution. thermofisher.com Comparing calculated shifts with experimental data can confirm the structure of the compound.

Infrared (IR) Frequencies: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. rsc.org These calculated spectra can be compared with experimental IR spectra to identify characteristic absorption bands. For this compound, key vibrational modes would include N-H stretching and bending of the secondary amine, C-H stretching of the alkyl and aromatic groups, and the C-Cl stretching of the chlorophenyl moiety.

Chromatographic and Hyphenated Analytical Techniques in Chemical Research

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Impurity Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. When coupled with a mass spectrometer (MS), it provides an unparalleled ability to identify and quantify individual components in a mixture. For a compound like Butyl[1-(4-chlorophenyl)ethyl]amine, GC-MS is crucial for assessing its purity and identifying any volatile impurities that may be present from the starting materials or as byproducts of the synthesis.

Due to the polar nature of the amine group, derivatization is often employed to improve the chromatographic properties of this compound, reducing peak tailing and enhancing volatility. researchgate.netnih.gov Common derivatizing agents for amines include acylating agents like heptafluorobutyric anhydride (B1165640) (HFBA) or silylating agents. nih.gov The resulting derivatives are more volatile and produce more symmetrical peaks, leading to better resolution and more accurate quantification. researchgate.net

GC-MS analysis can effectively identify and quantify volatile impurities such as residual solvents, unreacted starting materials, or byproducts from the synthetic route. The mass spectrometer fragments the eluting compounds in a characteristic pattern, allowing for their identification by comparison to spectral libraries or through interpretation of the fragmentation data.

Table 1: Representative GC-MS Conditions for the Analysis of a Derivatized Amine

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Oven Program Initial temperature 60°C for 3 min, then ramp at 25°C/min to 250°C, hold for 10.5 min orientjchem.org
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity determination of non-volatile or thermally labile compounds like this compound. rjptonline.org Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common mode for the analysis of such compounds.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard of this compound and plotting the peak area against the concentration. This allows for the accurate determination of the compound's concentration in a sample. Purity is assessed by detecting and quantifying any impurities present in the sample. The area percentage of the main peak relative to the total area of all peaks provides an estimation of the purity.

Table 2: Illustrative HPLC Method Parameters for Quantitative Analysis

ParameterValue
Column C18 (e.g., 250 x 4.6 mm, 5 µm) rjptonline.org
Mobile Phase A gradient of methanol (B129727) and a phosphate (B84403) buffer solution (pH 7.0) rjptonline.org
Flow Rate 1.0 mL/min rjptonline.org
Detection UV at 240 nm rjptonline.org
Column Temperature Ambient

This compound is a chiral compound, existing as two enantiomers. As the pharmacological and toxicological properties of enantiomers can differ significantly, it is crucial to determine the enantiomeric excess (ee) of the synthesized product. Chiral HPLC is the most widely used technique for this purpose. mdpi.comphenomenex.comresearchgate.net

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines. mdpi.comphenomenex.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. hplc.eu The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 3: Exemplary Chiral HPLC Conditions for Enantiomeric Resolution

ParameterValue
Column Chiral stationary phase (e.g., cellulose-based) mdpi.com
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification Scouting

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring the progress of a chemical reaction and for scouting appropriate solvent systems for purification by column chromatography. researchgate.netnih.gov A small aliquot of the reaction mixture is spotted on a TLC plate coated with a stationary phase (commonly silica (B1680970) gel). The plate is then developed in a suitable mobile phase.

By comparing the spots of the reaction mixture with those of the starting materials and the expected product, the progress of the reaction can be qualitatively assessed. researchgate.netnih.gov The disappearance of the starting material spot and the appearance of the product spot indicate the reaction is proceeding. TLC can also reveal the presence of byproducts. Furthermore, different solvent systems can be quickly screened by TLC to find the optimal mobile phase for the separation of the desired product from impurities during column chromatography purification. researchgate.net

Table 4: Typical TLC System for Monitoring Amine Synthesis

ParameterValue
Stationary Phase Silica gel G on aluminum plates nih.gov
Mobile Phase Dichloromethane-Methanol (10:1, v/v) nih.gov
Visualization Iodine vapor or UV light (if the compound is UV active) nih.gov

Advanced Separation Methods for Complex Mixture Analysis

While GC and HPLC are the workhorses for the analysis of this compound, more advanced separation techniques may be required for the analysis of complex mixtures or for achieving higher resolution and sensitivity. Techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) offer faster analysis times and improved resolution compared to conventional HPLC.

For complex samples, two-dimensional gas chromatography (GCxGC) can provide significantly enhanced separation power. In this technique, the effluent from one GC column is directed to a second column with a different stationary phase, allowing for the separation of co-eluting peaks.

Furthermore, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the analysis of complex mixtures, providing both separation and structural identification of the components. nih.gov These advanced methods are particularly useful in metabolite identification studies or for the analysis of impurities in complex matrices.

Applications in Advanced Chemical Synthesis and Material Science Scaffolds

Butyl[1-(4-Chlorophenyl)ethyl]amine as a Chiral Building Block in Organic Synthesis

In the realm of organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often dependent on its specific stereochemistry. Chiral building blocks are fundamental to achieving this goal, serving as starting materials or key intermediates that impart chirality to the final product.

This compound, by virtue of its stable stereocenter at the carbon atom attached to the amine and the chlorophenyl group, is a valuable chiral building block. It is derived from the well-established chiral precursor 1-(4-chlorophenyl)ethylamine, which is commercially available in both (R) and (S) enantiomeric forms. cphi-online.combldpharm.com The addition of the N-butyl group modifies the compound's steric and electronic properties, such as lipophilicity and basicity, while preserving the essential chiral framework. This modification can be strategically exploited to influence the stereochemical outcome of reactions.

The utility of the core 1-(4-chlorophenyl)ethyl moiety as a chiral template is demonstrated in the synthesis of advanced intermediates. For instance, (R)-1-(4-chlorophenyl)ethylamine can be converted into a novel chiral cyanamide (B42294), N-[(1R)-1-(4-chlorophenyl)ethyl]-cyanamide, through electrophilic cyanation. mdpi.com This reaction proceeds cleanly and serves as a testament to the utility of this amine structure in creating more complex, nitrogen-rich molecules for further synthetic elaboration. mdpi.com The resulting cyanamide is an attractive building block for constructing molecules like guanidines and amidines. mdpi.com The N-butyl derivative, this compound, is expected to undergo similar transformations, providing access to a different set of chiral intermediates with altered physical and chemical properties.

Chiral amines are frequently employed as auxiliaries, which are temporarily incorporated into a substrate to direct a stereoselective reaction, and are then subsequently removed. wikipedia.org The foundational principles are demonstrated by reagents like tert-butanesulfinamide (Ellman's Auxiliary), which is widely used for the asymmetric synthesis of a vast array of chiral amines. wikipedia.orgyale.eduharvard.edu While this compound would more commonly be used as a permanent building block, its chiral nature allows it to function as a directing group in certain synthetic contexts, guiding the formation of new stereocenters relative to its own.

Design and Synthesis of Chemically Diverse Compound Libraries Utilizing the Amine Scaffold

The process of drug discovery and materials development is often accelerated by the use of compound libraries—large collections of related but structurally distinct molecules. These libraries are synthesized around a central molecular scaffold, which provides a common structural core, with diversity introduced by attaching various substituents at different points on the scaffold. nih.gov

The this compound structure is an ideal scaffold for the construction of such libraries. It offers multiple points of diversity:

The Amine Group: The secondary amine can be readily functionalized through reactions such as acylation, alkylation, or sulfonylation to introduce a wide variety of substituents.

The Aromatic Ring: The chlorophenyl group can be modified. For example, the chlorine atom can be replaced via nucleophilic aromatic substitution or cross-coupling reactions, or further substituents can be added to the ring.

The Butyl Group: While seemingly simple, the butyl chain can be replaced with other alkyl or functionalized chains during the initial synthesis, creating a series of related scaffolds.

This multi-faceted diversity allows for the generation of a large number of unique compounds from a single, reliable synthetic route. The general approach starts with the selection of a suitable scaffold, onto which recognition elements are appended to interact with a biological target or to build a material with specific properties. nih.gov The synthesis of biphenyl (B1667301) amino acid building blocks for constructing partially-peptidic combinatorial libraries illustrates how a core structure can be used to generate and test a multitude of compounds for biological activity. nih.gov Similarly, a library based on the this compound scaffold could be designed to explore the structure-activity relationships (SAR) for a particular enzyme or receptor, where the chiral center provides rigid stereochemical control, a crucial element in optimizing molecular interactions.

Exploration as Precursors for Novel Organic Materials with Tunable Properties

The development of new organic materials with tailored optical, electronic, or mechanical properties is a dynamic area of research. Amine-functionalized molecules are often used as monomers or modifiers in the creation of advanced polymers and materials. For instance, amine-functionalized polymers can be produced through processes like reductive amination, where amines are reacted with compounds containing ketone or aldehyde functionalities. google.com

This compound can serve as a valuable precursor in this context. Its secondary amine provides a reactive site for incorporation into polymer backbones, for example, through reaction with epoxides, isocyanates, or acrylates to form polyurethanes, polyureas, or polyacrylates. google.com The presence of the bulky and rigid 1-(4-chlorophenyl)ethyl group as a side chain would significantly influence the properties of the resulting polymer, affecting its glass transition temperature, solubility, and mechanical strength.

Furthermore, the inherent chirality of the monomer can be transferred to the bulk material, leading to the creation of chiral polymers. Such materials are of interest for applications in chiral chromatography (as a stationary phase for separating enantiomers), as sensors capable of distinguishing between chiral molecules, and in nonlinear optics. The para-chloro substitution on the phenyl ring also provides a handle for further functionalization, allowing for the tuning of the material's properties post-polymerization. For example, the chlorine atom could be a site for attaching dyes, cross-linking agents, or other functional moieties.

Development of Ligands and Catalytic Systems Utilizing the Amine Moiety

In the field of catalysis, particularly asymmetric catalysis, the ligand bound to the metal center plays a critical role in determining the efficiency and stereoselectivity of a reaction. Chiral amines and their derivatives are a cornerstone in the design of such ligands. The nitrogen atom of the amine moiety in this compound is a Lewis basic site capable of coordinating to a transition metal. The steric environment created by the adjacent chiral center and the associated butyl and chlorophenyl groups can effectively control the trajectory of substrates approaching the metal, thereby inducing high stereoselectivity in the catalytic transformation.

The development of sulfinamide-based ligands, pioneered by the Ellman laboratory, showcases how a chiral amine-related functional group can be essential for a wide range of asymmetric catalysts. yale.edu These ligands have been successfully applied in transition metal catalysis and as organocatalysts. yale.edu Following this principle, this compound can be derivatized to create novel bidentate or tridentate ligands. For example, functional groups containing phosphorus, oxygen, or additional nitrogen donors could be introduced onto the butyl chain or the phenyl ring, allowing the final molecule to bind more strongly and in a more defined geometry to a metal center.

Recent advances in cobalt-catalyzed asymmetric reactions have highlighted the power of chiral ligands in controlling the enantioselectivity of challenging carbon-carbon bond formations. acs.org Ligands derived from this compound could potentially be screened in similar catalytic systems for reactions such as asymmetric hydrogenation, hydrosilylation, or cross-coupling, offering a new class of catalysts for the synthesis of valuable chiral molecules.

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and van der Waals forces. Metal-Organic Frameworks (MOFs) are a prominent class of supramolecular assemblies, consisting of metal ions or clusters linked together by organic molecules (linkers) to form porous, crystalline structures.

Data Table: Synthesis of a Chiral Intermediate

The following table details the synthesis of a chiral cyanamide from a closely related precursor, demonstrating the utility of the 1-(4-chlorophenyl)ethyl amine scaffold in asymmetric synthesis. mdpi.com

Reactant 1 Reactant 2 Product Yield Characterization
(R)-4-chloro-α-methylbenzylamineCyanogen (B1215507) bromideN-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide84%Yellow oil, characterized by NMR, IR, HRMS, and specific rotation. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.